N-(2-methylbut-3-yn-2-yl)pentan-1-amine

Description

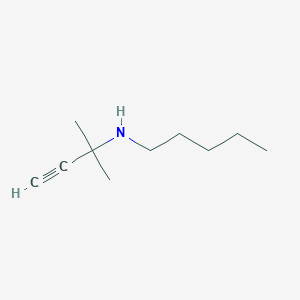

N-(2-methylbut-3-yn-2-yl)pentan-1-amine is a tertiary amine characterized by a pentyl chain attached to a propargyl-substituted amine group (2-methylbut-3-yn-2-yl).

Properties

Molecular Formula |

C10H19N |

|---|---|

Molecular Weight |

153.26 g/mol |

IUPAC Name |

N-(2-methylbut-3-yn-2-yl)pentan-1-amine |

InChI |

InChI=1S/C10H19N/c1-5-7-8-9-11-10(3,4)6-2/h2,11H,5,7-9H2,1,3-4H3 |

InChI Key |

SRIXMMPJUNSUIF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC(C)(C)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbut-3-yn-2-yl)pentan-1-amine typically involves the reaction of 2-methylbut-3-yn-2-ol with pentan-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbut-3-yn-2-yl)pentan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the triple bond in the 2-methylbut-3-yn-2-yl group to a double or single bond.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated amines.

Scientific Research Applications

N-(2-methylbut-3-yn-2-yl)pentan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methylbut-3-yn-2-yl)pentan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, properties, and applications of N-(2-methylbut-3-yn-2-yl)pentan-1-amine and related compounds:

Key Research Findings

Reactivity and Functionalization :

- Propargyl-substituted amines like the target compound are valuable in click chemistry due to their triple bonds, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Saturated analogs (e.g., N-(2-methylbutyl)pentan-1-amine ) exhibit higher lipophilicity (logP ~3.5 estimated), making them suitable for lipid-rich environments.

Biological Interactions :

- Pentan-1-amine derivatives with ether linkages (e.g., compound 2 in ) show improved water solubility, critical for biomedical applications.

- Fluorinated analogs (e.g., ) demonstrate enhanced metabolic stability due to the trifluoromethyl group’s electron-withdrawing effects.

Physical Properties :

- The boiling point of N-methylpentan-2-amine (101.5°C at 760 mmHg ) suggests that alkyne-containing analogs may have higher boiling points due to increased molecular weight and polarizability.

- Imine derivatives (e.g., ) exhibit pH-dependent stability, with degradation observed under acidic conditions.

Critical Evaluation of Evidence

- Contradictions : While some compounds (e.g., ) prioritize hydrophilicity for material science, others (e.g., ) focus on lipophilicity for pharmaceutical use. The target compound’s triple bond bridges reactivity and rigidity, enabling diverse applications.

- Gaps: Direct data on the target compound’s synthesis, crystallography, or bioactivity are absent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.